molecular formula C20H44BrN B091091 Cetyldimethylethylammonium bromide CAS No. 124-03-8

Cetyldimethylethylammonium bromide

Cat. No. B091091
CAS RN: 124-03-8
M. Wt: 378.5 g/mol
InChI Key: VUFOSBDICLTFMS-UHFFFAOYSA-M
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Description

Cetyldimethylethylammonium bromide is a long-chain ammonium surfactant . It is used as a disinfectant and laboratory reagent .


Synthesis Analysis

The synthesis of Cetyldimethylethylammonium bromide involves two synthesis methods . The reaction conditions include heating in acetonitrile for 10 hours .


Molecular Structure Analysis

The molecular formula of Cetyldimethylethylammonium bromide is C20H44BrN . Its molecular weight is 378.47 . The Infrared Spectrum and Proton NMR Spectrum conform to the structure and standard .


Chemical Reactions Analysis

The physicochemical properties of Cetyldimethylethylammonium bromide change upon the addition of two ionic liquids, namely, 1-butyl-3-methylimidazolium dicyanamide, [C4mim][dca], and 1-octyl-3-methylimidazolium chloride, [C8mim][Cl] . The presence of different alkyl chain lengths of ILs and the mixed micelle formation of [C8mim][Cl] is responsible for the different behavior towards micellization in aqueous cationic surfactant CDEABr .


Physical And Chemical Properties Analysis

Cetyldimethylethylammonium bromide is a white powder with a melting point of 190 °C . It is soluble in water and alcohol, and slightly soluble in chloroform, benzene, and ether . It is stable under normal conditions and is incompatible with strong oxidizing agents .

Scientific Research Applications

Micellization Studies

CDEABr is used in the study of micellization, a process where surfactant monomers aggregate to form micelles. The addition of ionic liquids to CDEABr changes its physicochemical properties . For instance, the addition of 1-octyl-3-methylimidazolium chloride causes a decrease in the critical micelle concentration (CMC) and an increase in the aggregation number .

Interaction with Proteins

CDEABr has been studied for its interaction with proteins, specifically bovine serum albumin (BSA), the most abundant globular protein . The interaction of BSA with CDEABr has been investigated through a conductivity technique in the absence/presence of electrolyte solutions at various temperatures .

Influence of Electrolytes

The presence of electrolytes alters the CMC values of CDEABr, revealing interactions among the studied constituents. Salt solutions reduce the CMC values and create a convenient environment for favorable micellization .

Thermodynamics of Micellization

The thermodynamics of micellization involving CDEABr have been studied. The negative magnitudes achieved for standard free energy changes suggest spontaneity of micellization .

Molecular Dynamics Studies

Molecular dynamics (MD) simulation studies have revealed that salt ions promote non-covalent interaction between BSA and CDEABr . Such interactions were not observed in the absence of the salt .

Pharmaceutical Formulations

An important application of these mixed surfactants is exploited in pharmaceutical formulations and in industrial preparations . The surface-active ionic liquids (SAILs) as external additives are being currently exploited in enhancing the applicability of aqueous surfactant solutions .

Safety And Hazards

Cetyldimethylethylammonium bromide is harmful if swallowed and causes skin and eye irritation . It also causes gastrointestinal irritation with nausea, vomiting, and diarrhea . It is also known to cause respiratory tract irritation .

Future Directions

Cetyldimethylethylammonium bromide has been used in studies to assess variables affecting the foam separation of Escherichia coli . It has also been used to decolorize Chrome Azurol-S (CAS), an anionic triphenyl methane dye .

properties

IUPAC Name

ethyl-hexadecyl-dimethylazanium;bromide
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InChI

InChI=1S/C20H44N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;/h5-20H2,1-4H3;1H/q+1;/p-1
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InChI Key

VUFOSBDICLTFMS-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-]
Source PubChem
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Molecular Formula

C20H44BrN
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DSSTOX Substance ID

DTXSID2041759
Record name Ethylhexadecyldimethylammonium bromide
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Molecular Weight

378.5 g/mol
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Physical Description

White solid; [Merck Index] White hygroscopic solid; [Acros Organics MSDS]
Record name Cetyldimethylethylammonium bromide
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Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
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Product Name

Ethylhexadecyldimethylammonium bromide

CAS RN

124-03-8
Record name Cetyldimethylethylammonium bromide
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Record name Hexadecylethyldimethylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetyldimethylethylammonium bromide

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